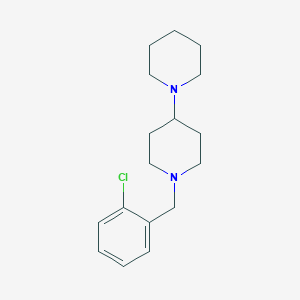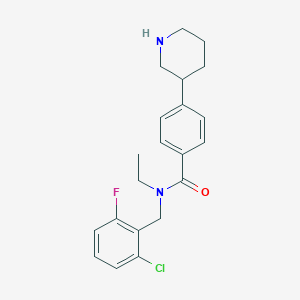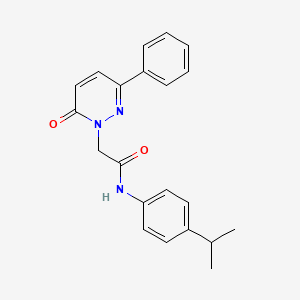![molecular formula C15H18N2OS B5626637 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)
4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on the synthesis of thiophene carboxamide derivatives, including compounds similar to "4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide," involves complex reactions that yield biologically active molecules. One study describes the synthesis of thiophene-3-carboxamide derivatives showing antibacterial and antifungal activities. These compounds were synthesized through reactions that emphasize the structural specificity and functional groups essential for biological activity, highlighting the intricate steps involved in obtaining such molecules (Vasu et al., 2003).
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives has been analyzed through various spectroscopic and crystallographic methods. Studies reveal the importance of the arrangement of functional groups and the overall molecular conformation. For instance, the molecular and crystal structure of related compounds indicates the significance of intramolecular hydrogen bonding and the orientation of substituent groups in determining stability and reactivity (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of thiophene carboxamide derivatives are influenced by their molecular structure. For example, reactions involving thiophene carboxamide derivatives with various reagents can lead to the synthesis of compounds with different biological activities. The reactivity patterns offer insights into the electrophilic and nucleophilic sites within the molecule, guiding the design of new derivatives with tailored properties (Ali et al., 2019).
Physical Properties Analysis
The physical properties of thiophene carboxamide derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can affect the compound's stability, formulation, and biological activity. Research in this area focuses on characterizing these properties through experimental analysis and theoretical calculations (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to understanding the potential applications of thiophene carboxamide derivatives. Studies employing computational and experimental techniques have provided insights into the electron distribution, potential reactive sites, and interaction mechanisms with biological molecules. These analyses are essential for developing new compounds with desired biological activities (Kurian et al., 2013).
作用機序
The mechanism of action of “4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide” would depend on its specific biological targets. Many thiophene derivatives are known to have biological activity, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
将来の方向性
Future research on “4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide” and related compounds could focus on exploring their potential biological activities and developing efficient methods for their synthesis. This could lead to the discovery of new drugs with improved efficacy and safety profiles .
特性
IUPAC Name |
4-[3-[1-(dimethylamino)ethyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(17(2)3)11-5-4-6-12(7-11)13-8-14(15(16)18)19-9-13/h4-10H,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRWVCNDHURRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CSC(=C2)C(=O)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4aR*,7aS*)-4-[(5-methyl-3-thienyl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5626558.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5626564.png)

![2-cyclohexyl-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5626579.png)
![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)
![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazine-2-carboxamide](/img/structure/B5626598.png)
![N~1~-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B5626600.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5626601.png)
![(4S)-3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5626617.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)
![8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5626622.png)

